2-Hydroxyethyl salicylate 2-Hydroxyethyl salicylate 2-hydroxyethyl salicylate is a benzoate ester obtained by the formal condensation of carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol It is a member of phenols, a primary alcohol and a member of salicylates. It is functionally related to an ethylene glycol and a salicylic acid.
Glycol salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol. It is found as an active ingredient and topical analgesic in patches used to provide relief for mild to moderate muscle and joint pain. This drug belongs to the salicylate group of drugs, which are used as analgesic agents for the treatment of mild to moderate pain. Glycol salicylate (GS), composed of salicylic acid (SA) and ethylene glycol, is a non-steroidal anti-inflammatory drug. This ingredient is an important component of many topical creams and sprays for the relief of aches, pains, and stiffness of the muscles, joints, and tendons.
Brand Name: Vulcanchem
CAS No.: 87-28-5
VCID: VC0006610
InChI: InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2
SMILES: C1=CC=C(C(=C1)C(=O)OCCO)O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

2-Hydroxyethyl salicylate

CAS No.: 87-28-5

Cat. No.: VC0006610

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyethyl salicylate - 87-28-5

CAS No. 87-28-5
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 2-hydroxyethyl 2-hydroxybenzoate
Standard InChI InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2
Standard InChI Key LVYLCBNXHHHPSB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)OCCO)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)OCCO)O
Boiling Point 166
Melting Point 25
37.0 °C

Chemical and Physical Properties

Structural Characteristics

2-Hydroxyethyl salicylate is formally classified as a benzoate ester, resulting from the condensation of salicylic acid’s carboxylic acid group with one hydroxyl group of ethylene glycol . Its IUPAC name, 2-hydroxyethyl 2-hydroxybenzoate, reflects the presence of two hydroxyl groups: one on the ethyl chain and another on the aromatic ring. The compound’s structure is confirmed by its InChIKey (LVYLCBNXHHHPSB-UHFFFAOYSA-N) and CAS Registry Number (87-28-5) .

Physicochemical Parameters

The physical properties of 2HES are critical for its formulation and handling:

PropertyValueSource
Melting Point25°C
Boiling Point166°C at 13 mm Hg
Density1.244 g/mL at 25°C
Refractive IndexnDn_{\text{D}} 1.520
Vapor Pressure0.0001 hPa at 20°C
Solubility in Water13.1 g/L at 20°C
LogP (Partition Coefficient)1.39–1.52 (estimated)

The compound’s low vapor pressure and moderate hydrophilicity (LogP ~1.4) facilitate its use in topical gels and ointments, where controlled release is essential .

Synthesis and Industrial Production

Conventional Synthesis Routes

2HES is typically synthesized via esterification reactions. One method involves the direct condensation of salicylic acid with ethylene glycol under acidic conditions :

Salicylic Acid+Ethylene GlycolH+2HES+H2O\text{Salicylic Acid} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{2HES} + \text{H}_2\text{O}

This reaction proceeds at elevated temperatures (40–80°C) over 12–80 hours, yielding 2HES as a viscous oil . Alternative approaches utilize 2-methylbenzyl alcohol or phenyl methanol as starting materials, though these methods require additional purification steps to remove byproducts .

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and purity. Key parameters include:

  • Catalyst Selection: Sulfuric acid or acetic acid catalysts enhance reaction rates .

  • Solvent Systems: Ethyl acetate or dichloromethane improves yield during extraction .

  • Purification: Vacuum distillation (100°C at 0.3 mmHg) and chromatography (hexane/ethyl acetate) achieve >95% purity .

Pharmacological Profile and Metabolism

Mechanism of Action

As a nonsteroidal anti-inflammatory drug (NSAID), 2HES inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation . Its lipophilic nature enhances skin permeability, making it effective in topical analgesics like Tensolvet gel .

In Vivo Metabolism in Equine Models

A 2025 study administered 5 g of 2HES topically to horses and monitored metabolites :

  • Phase I Metabolism: Hydrolysis to salicylic acid (SA), detectable at <1 μg/mL in plasma.

  • Phase II Metabolism: Glucuronidation (2HES-Glu) and sulfation (2HES-SO4_4) at the hydroxyethyl moiety.

  • Detection Windows:

    • Urine: Total 2HES detectable for 10 days post-administration.

    • Plasma: Free 2HES detectable for 16 hours.

Notably, SA concentrations remained below international thresholds, disqualifying SA as a reliable biomarker for 2HES misuse .

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

Two HPLC methods are widely validated for 2HES analysis:

ParameterPrimesep B Column Newcrom R1 Column
Mobile PhaseMeCN/H2_2O (25:75)MeCN/H2_2O/H3_3PO4_4
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength238 nm238 nm
Retention Time4.2 min (2HES), 5.8 min (SA)3.9 min (2HES)
Column Dimensions4.6 × 150 mm, 5 µm4.6 × 150 mm, 5 µm

These methods achieve baseline separation of 2HES from salicylic acid, critical for pharmacokinetic studies .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a VF-5MS column (30 m × 0.25 mm) and helium carrier gas resolves 2HES at a retention index of 1558, enabling trace-level detection in biological samples .

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